3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile
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Overview
Description
3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile is a complex organic compound characterized by its unique structure, which includes an indole moiety linked to a pyrrolidine ring
Preparation Methods
The synthesis of 3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole or pyrrolidine rings.
Scientific Research Applications
3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Known for its antimicrobial and cytotoxic properties.
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid: Used in various biochemical applications.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids: Utilized in synthetic chemistry for creating complex molecules.
Properties
CAS No. |
61123-27-1 |
---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)indol-1-yl]propanenitrile |
InChI |
InChI=1S/C21H17N3O2/c22-11-6-12-23-14-18(16-9-4-5-10-19(16)23)17-13-20(25)24(21(17)26)15-7-2-1-3-8-15/h1-5,7-10,14,17H,6,12-13H2 |
InChI Key |
VXPZBUWZUVROGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)CCC#N |
Origin of Product |
United States |
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